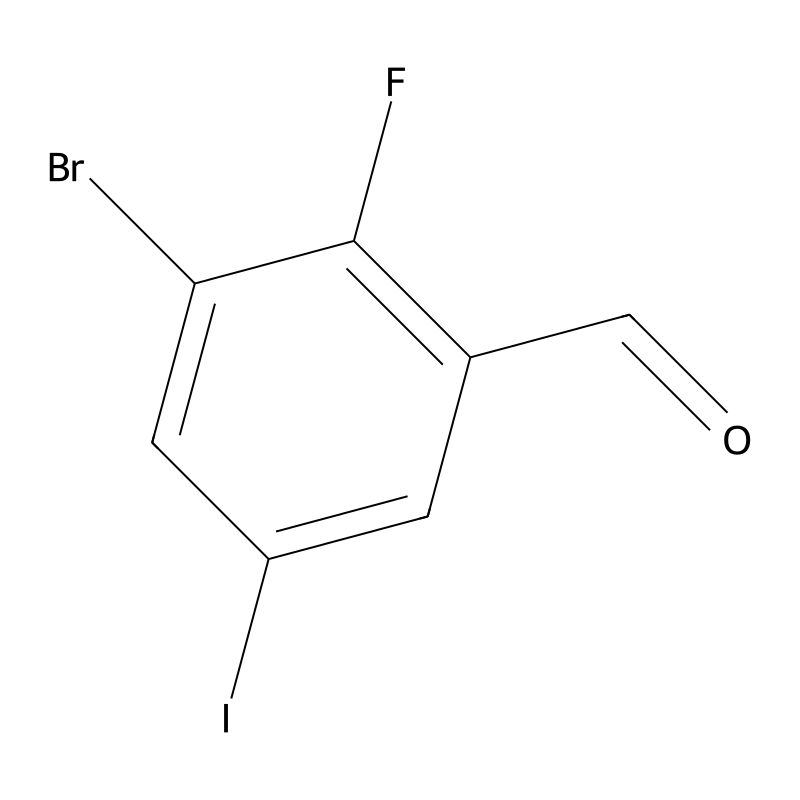

3-Bromo-2-fluoro-5-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-fluoro-5-iodobenzaldehyde is an organic compound characterized by the molecular formula and a molecular weight of approximately 328.91 g/mol. It features a benzaldehyde structure with three halogen substituents: bromine, fluorine, and iodine. This unique combination of atoms imparts distinctive chemical properties, making it a valuable compound in various fields such as organic synthesis, medicinal chemistry, and materials science.

- Substitution Reactions: The halogen atoms present can be substituted with other functional groups through nucleophilic substitution mechanisms.

- Oxidation and Reduction: The aldehyde group can be oxidized to form carboxylic acids or reduced to alcohols using appropriate oxidizing or reducing agents.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck reactions, which are useful for forming carbon-carbon bonds with other compounds.

Common reagents used in these reactions include palladium catalysts, sodium borohydride for reductions, and potassium permanganate for oxidations.

While 3-Bromo-2-fluoro-5-iodobenzaldehyde itself is not a known biologically active molecule, its derivatives may exhibit significant biological activity. The presence of halogen substituents can influence the reactivity and interactions with biological targets, making it a candidate for further exploration in drug discovery and development. Studies on similar compounds have shown that halogenation often enhances pharmacological properties due to increased lipophilicity and altered binding affinities.

The synthesis of 3-Bromo-2-fluoro-5-iodobenzaldehyde typically involves multi-step organic reactions. Common methods include:

- Halogenation of Benzaldehyde Derivatives: This method introduces bromine, fluorine, and iodine at specific positions on the benzene ring under controlled conditions.

- Functional Group Transformations: Starting from simpler aromatic compounds, various transformations can yield the desired halogenated benzaldehyde through electrophilic aromatic substitution or direct halogenation .

Optimized reaction conditions are crucial to achieving high yields and purity.

3-Bromo-2-fluoro-5-iodobenzaldehyde has diverse applications:

- Organic Synthesis: It serves as a building block for synthesizing complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties due to their unique structural features.

- Materials Science: The compound is utilized in developing advanced materials with specific electronic and optical properties.

Interaction studies focus on the reactivity of 3-Bromo-2-fluoro-5-iodobenzaldehyde with various nucleophiles and electrophiles. These studies are essential for predicting its behavior in synthetic pathways and potential biological systems. Understanding these interactions can provide insights into the compound's utility in medicinal applications and its mechanism of action when used as a precursor for biologically active compounds .

Similar Compounds: Comparison

Several compounds share structural similarities with 3-Bromo-2-fluoro-5-iodobenzaldehyde. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrF | Lacks iodine; simpler structure but less reactivity. |

| 3-Iodo-4-fluorobenzaldehyde | C₇H₄FIO | Similar halogen presence; different biological activity profile. |

| 3-Bromo-2-fluoro-6-iodobenzaldehyde | C₇H₃BrFIO | Different substitution pattern; potential uses in similar applications. |

The unique combination of bromine, fluorine, and iodine atoms in 3-Bromo-2-fluoro-5-iodobenzaldehyde enhances its reactivity and versatility compared to these similar compounds, making it a valuable candidate for further research in organic synthesis and medicinal chemistry .